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Compound of Interest

Compound Name: Volasertib trihydrochloride

Cat. No.: B1258170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of volasertib trihydrochloride, a potent inhibitor

of Polo-like kinase 1 (PLK1), with alternative therapeutic agents. It includes supporting

experimental data, detailed methodologies for key experiments, and visualizations of signaling

pathways and experimental workflows to validate its therapeutic potential.

Introduction to Volasertib and its Target: PLK1
Volasertib trihydrochloride (also known as BI 6727) is an experimental, small-molecule, ATP-

competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that

plays a critical role in regulating multiple stages of mitosis, including mitotic entry, spindle

formation, and cytokinesis.[3][4] Overexpression of PLK1 is observed in a wide range of human

cancers and is often associated with poor prognosis, making it an attractive target for cancer

therapy.[3][4] Volasertib binds to the ATP-binding pocket of PLK1, thereby inhibiting its catalytic

activity and leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] It is the

second dihydropteridinone derivative developed by Boehringer Ingelheim, following the first-

generation PLK1 inhibitor, BI 2536.[2][3]

Comparative Analysis of PLK1 Inhibitors
Several small molecule inhibitors targeting PLK1 have been developed and are in various

stages of preclinical and clinical evaluation. This section compares volasertib with other notable

PLK1 inhibitors, focusing on their potency, selectivity, and clinical development status.
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Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of volasertib and other

selected PLK1 inhibitors against PLK family members.

Inhibitor Target(s)
IC50 (nM)
vs. PLK1

IC50 (nM)
vs. PLK2

IC50 (nM)
vs. PLK3

Developme
nt Status

Volasertib (BI

6727)

PLK1, PLK2,

PLK3
0.87[1][5][6] 5[1][5] 56[1][5]

Phase III

trials

completed;

further

development

ongoing in

specific

patient

populations[5

]

Onvansertib

(NMS-P937)
PLK1 - - -

Phase II trials

ongoing[7]

Rigosertib

(ON

01910.Na)

PLK1 (non-

ATP

competitive),

other kinases

- - -

Phase III

trials

completed[8]

BI 2536 PLK1 - - -

Development

discontinued

in favor of

volasertib[3]

GSK461364 PLK1 - - -
Clinical trials

conducted[9]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%. A lower IC50 indicates greater potency.

Clinical Efficacy and Safety Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5667974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4514349/
https://aacrjournals.org/mct/article/15/7/1427/147142/Plk1-Inhibitors-in-Cancer-Therapy-From-Laboratory
https://pmc.ncbi.nlm.nih.gov/articles/PMC5667974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4514349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5667974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4514349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4514349/
https://www.targetedonc.com/view/onvansertib-shows-promising-early-efficacy-in-first-line-kras-mutated-mcrc
https://pmc.ncbi.nlm.nih.gov/articles/PMC10145883/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.903016/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8728518/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical trials have evaluated volasertib as a monotherapy and in combination with other

agents, particularly in acute myeloid leukemia (AML).

Inhibitor Indication
Combination
Agent

Key Efficacy
Findings

Common
Adverse
Events

Volasertib
Acute Myeloid

Leukemia (AML)

Low-dose

cytarabine

(LDAC)

Improved

objective

response rate

(31% vs 11.1%

with LDAC alone

in a Phase II

study)[10]

Hematologic

toxicities

(anemia,

thrombocytopeni

a, neutropenia),

febrile

neutropenia[2]

Onvansertib

Metastatic

Colorectal

Cancer (mCRC)

FOLFIRI/FOLFO

X + bevacizumab

ORR of 57% in

combination vs

33% with SOC

alone in an initial

Phase II data

release[7]

Neutropenia[7]

Rigosertib

Myelodysplastic

Syndromes

(MDS)

-

Did not meet

primary endpoint

of overall survival

improvement in a

Phase III trial.

-

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to validate

the efficacy of PLK1 inhibitors like volasertib.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

PLK1.
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Materials:

Recombinant human PLK1 enzyme

Kinase buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl2, 1 mM DTT)

Substrate (e.g., Casein from bovine milk)

ATP (including γ-32P-ATP)

Test compound (e.g., volasertib)

5% Trichloroacetic acid (TCA)

Filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a reaction plate, add the recombinant PLK1 enzyme to the kinase buffer.

Add the diluted test compound to the wells.

Initiate the kinase reaction by adding the substrate and ATP mixture (containing a tracer

amount of γ-32P-ATP).

Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).

Terminate the reaction by adding ice-cold 5% TCA.

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated γ-32P-ATP.

Measure the amount of incorporated radioactivity using a scintillation counter.
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Plot the percentage of inhibition against the compound concentration and determine the

IC50 value using non-linear regression analysis.

Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound

in cancer cell lines.

Materials:

Cancer cell lines (e.g., MOLM-14, HL-60 for AML)

Complete cell culture medium

96-well plates

Test compound (e.g., volasertib)

MTS reagent or CellTiter-Glo® reagent

Plate reader

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the test compound in the cell culture medium.

Remove the existing medium from the wells and add the medium containing the different

concentrations of the test compound.

Incubate the cells for a specified period (e.g., 72 hours).

Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's

instructions.

Incubate for the recommended time to allow for color development (MTS) or luminescence

generation (CellTiter-Glo®).
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Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the untreated control.

Plot the percentage of viability against the compound concentration and determine the GI50

value.

Mandatory Visualizations
PLK1 Signaling Pathway and Inhibition by Volasertib
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Caption: PLK1 signaling pathway and its inhibition by volasertib.

Experimental Workflow for Validating a PLK1 Inhibitor
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Caption: A typical experimental workflow for validating a PLK1 inhibitor.

Logical Relationship in Comparative Analysis
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Caption: Logical relationship in the comparative analysis of PLK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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